molecular formula C22H27ClN2O4S B11335309 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11335309
M. Wt: 451.0 g/mol
InChI Key: JWMBEYKZGAPXAK-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions.

    Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • **1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • **1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-29-20-8-6-17(7-9-20)10-13-24-22(26)18-11-14-25(15-12-18)30(27,28)16-19-4-2-3-5-21(19)23/h2-9,18H,10-16H2,1H3,(H,24,26)

InChI Key

JWMBEYKZGAPXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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